2-(4-Benzyl-1-piperazinyl)-N'-(1-phenylethylidene)acetohydrazide
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Overview
Description
2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide typically involves the reaction of 4-benzylpiperazine with an appropriate acetohydrazide derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A precursor in the synthesis of the compound.
Acetohydrazide Derivatives:
Uniqueness
What sets 2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
303107-56-4 |
---|---|
Molecular Formula |
C21H26N4O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4O/c1-18(20-10-6-3-7-11-20)22-23-21(26)17-25-14-12-24(13-15-25)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3,(H,23,26)/b22-18+ |
InChI Key |
YQNMPYWXABFYBW-RELWKKBWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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